1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mechanism of Action
The mechanism of action of 1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one involves the selective inhibition of BTK. BTK is a key enzyme in the development and function of B cells, which are responsible for the production of antibodies. By inhibiting BTK, the compound can reduce the activation of B cells and the production of antibodies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one have been studied in vitro and in vivo. The compound has been shown to inhibit BTK activity in B cells, resulting in reduced B cell activation and antibody production. The compound has also been shown to reduce the activation of other immune cells, such as mast cells and macrophages.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one in lab experiments include its selectivity for BTK and its potential therapeutic applications. The limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
For research on 1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one include further studies on its potential therapeutic applications, such as in the treatment of autoimmune diseases and cancer. The compound could also be used in combination with other drugs to enhance its efficacy and reduce potential toxicity. Further research is also needed to determine the safety and efficacy of the compound in clinical trials.
Synthesis Methods
The synthesis of 1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one involves several steps. The first step is the synthesis of 1-benzyl-4-hydroxy-3-(pyrazol-4-yl)pyrrolidine, which is then converted to the corresponding tosylate. The tosylate is then reacted with 1-butyn-1-ol to yield the final product.
Scientific Research Applications
1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one has been the focus of scientific research due to its potential therapeutic applications. The compound has been shown to be a selective inhibitor of BTK, which is a key enzyme in the development and function of B cells. BTK is also involved in the activation of other immune cells, such as mast cells and macrophages.
properties
IUPAC Name |
1-[(3R,4R)-3-(1-benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-6-18(23)20-12-16(22)17(13-20)24-15-9-19-21(11-15)10-14-7-4-3-5-8-14/h3-5,7-9,11,16-17,22H,10,12-13H2,1H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZXEAKYDGWGG-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CC(C(C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1C[C@H]([C@@H](C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.